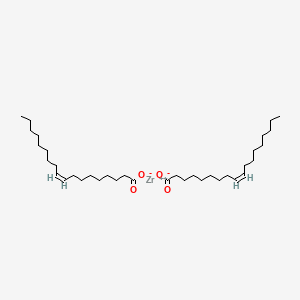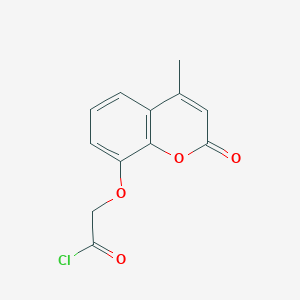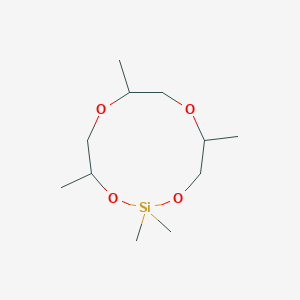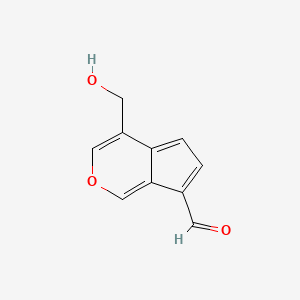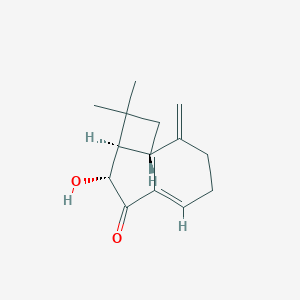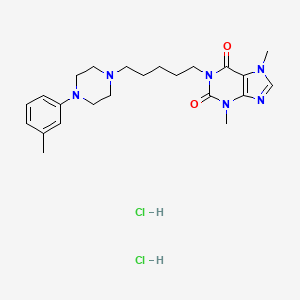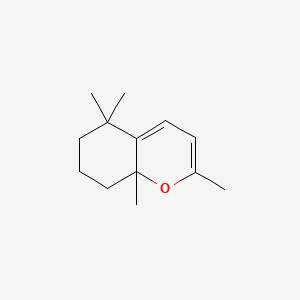
Cycloionone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloionone can be synthesized through various synthetic routes. One common method involves the cyclization of β-ionone under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where β-ionone is subjected to cyclization under controlled conditions. The process involves precise temperature and pressure control to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cycloionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum, leading to the formation of cycloionol.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids
Reduction: Cycloionol
Substitution: Various substituted this compound derivatives
Aplicaciones Científicas De Investigación
Cycloionone has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of cycloionone involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
α-Ionone: A linear isomer of ionone with a different scent profile.
β-Ionone: Another linear isomer with applications in the fragrance industry.
Cycloionone’s cyclic structure makes it more stable and less reactive compared to its linear counterparts, which can be advantageous in certain applications .
Propiedades
Número CAS |
5552-30-7 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2,5,5,8a-tetramethyl-7,8-dihydro-6H-chromene |
InChI |
InChI=1S/C13H20O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h6-7H,5,8-9H2,1-4H3 |
Clave InChI |
KYOSLSFHZKIUEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2C(CCCC2(O1)C)(C)C |
Punto de ebullición |
240.00 °C. @ 760.00 mm Hg |
Densidad |
0.950-0.955 |
Descripción física |
Clear liquid |
Solubilidad |
Insoluble in water soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
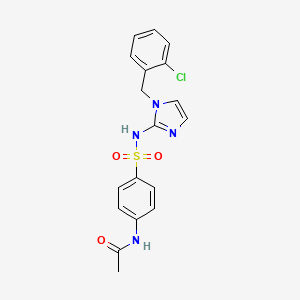
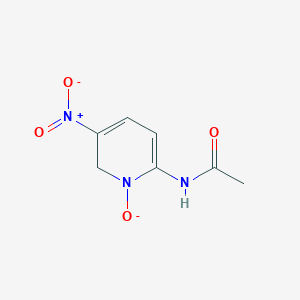
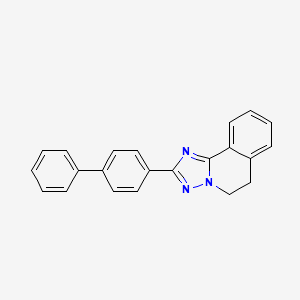
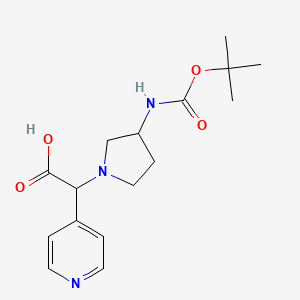
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
